molecular formula C14H13NO4 B1425390 3-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid CAS No. 1415719-70-8

3-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid

Cat. No.: B1425390
CAS No.: 1415719-70-8
M. Wt: 259.26 g/mol
InChI Key: GZHUFBQLZMZFFG-UHFFFAOYSA-N
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Description

3-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[310]hex-3-yl)benzoic acid is a complex organic compound characterized by its bicyclic structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the intramolecular cyclopropanation of alpha-diazoacetates using Co(II)-based metalloradical catalysis. This method allows for the stereoselective formation of the bicyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would likely include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bicyclic structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme-substrate interactions or as a probe in biochemical assays.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. Its unique structure may offer binding affinity to specific biological targets, making it a candidate for drug discovery.

Industry: In the chemical industry, this compound can be used in the production of advanced materials or as a precursor for other chemical products.

Comparison with Similar Compounds

  • 6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile

  • 3-(3,5-Difluoro-phenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

  • 2,4-Dimethyl-3-aza-spiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile

Uniqueness: 3-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid stands out due to its specific substitution pattern and the presence of the benzoic acid moiety, which can influence its reactivity and binding properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of 3-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[310]hex-3-yl)benzoic acid, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-14(2)9-10(14)12(17)15(11(9)16)8-5-3-4-7(6-8)13(18)19/h3-6,9-10H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHUFBQLZMZFFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101156576
Record name Benzoic acid, 3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101156576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415719-70-8
Record name Benzoic acid, 3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415719-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101156576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid
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3-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid
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3-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid
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3-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid
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3-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid
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3-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid

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